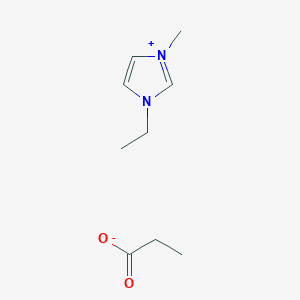
1-Ethyl-3-methylimidazolium propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate typically involves the alkylation of 1-methylimidazole with an appropriate alkylating agent, followed by anion exchange to introduce the propionate anion. One common method involves the reaction of 1-methylimidazole with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide, which is then subjected to anion exchange with sodium propionate to yield the desired product .
Industrial Production Methods
Industrial production of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazolium salts with different anions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propionate anion can be replaced with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Anion exchange reactions typically involve the use of sodium salts of the desired anion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolium salts with different anions, while substitution reactions can produce a variety of imidazolium-based ionic liquids with different anionic components.
科学研究应用
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate has a wide range of scientific research applications, including:
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of green solvents and as an electrolyte in electrochemical devices.
作用机制
The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is primarily based on its ionic nature. The compound can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes .
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion instead of propionate.
1-Ethyl-3-methylimidazolium acetate: Contains an acetate anion and is used as a solvent and pharmaceutical intermediate.
1-Ethyl-3-methylimidazolium ethyl sulfate: An ionic liquid with an ethyl sulfate anion, used in metathesis reactions.
Uniqueness
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is unique due to its specific anionic component, which imparts distinct properties such as enhanced solubility in organic solvents and potential biological activity. Its versatility in various applications, from chemical synthesis to biological research, highlights its importance in scientific research and industrial processes.
属性
CAS 编号 |
865627-64-1 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
1-ethyl-3-methylimidazol-3-ium;propanoate |
InChI |
InChI=1S/C6H11N2.C3H6O2/c1-3-8-5-4-7(2)6-8;1-2-3(4)5/h4-6H,3H2,1-2H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
InChI 键 |
NLOJGASKFQVKGO-UHFFFAOYSA-M |
规范 SMILES |
CCC(=O)[O-].CCN1C=C[N+](=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


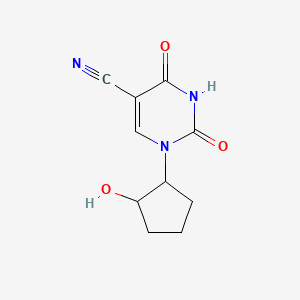
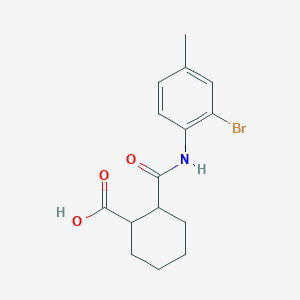
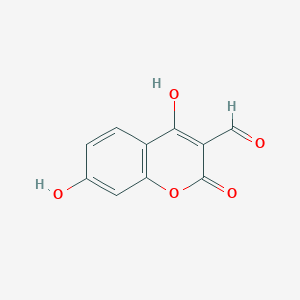
![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B14883529.png)
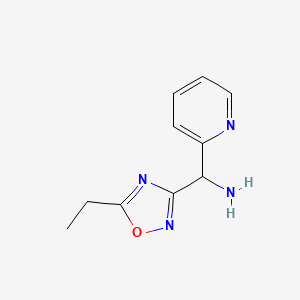
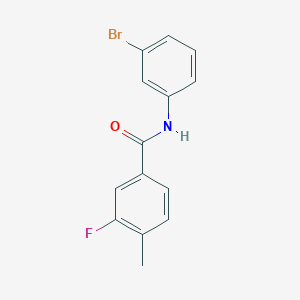
![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)
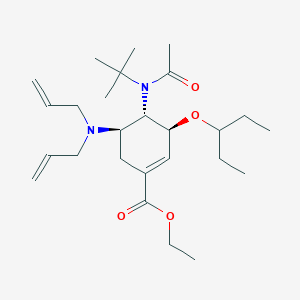
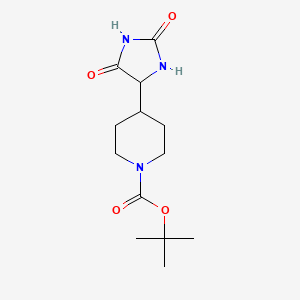
![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
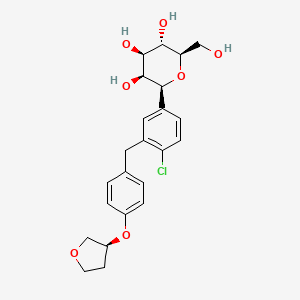
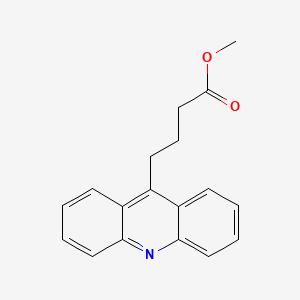
![4-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14883612.png)
